Met-pro

Overview

Description

Met-pro is a protein that has been extensively studied for its role in various biological processes. It is a member of the methionine aminopeptidase (MetAP) family of enzymes that are involved in protein synthesis. Met-pro is found in both prokaryotic and eukaryotic organisms and is essential for cell growth and survival.

Scientific Research Applications

Catalysis and Substrate Specificities

Methionine sulfoxide reductases (Msrs) play a crucial role in cellular protection against oxidative damage. These enzymes specifically reduce oxidized methionine residues in proteins, reversing the effects of oxidative stress. The existence of two distinct classes of Msrs, MsrA and MsrB, each with unique stereoselectivity for the S and R isomers of methionine sulfoxide, highlights the nuanced nature of this repair mechanism (Boschi-Muller, Gand, & Branlant, 2008).

Monitoring Methionine Sulfoxide in Cells

The development of stereospecific, genetically-encoded fluorescent sensors, namely MetSOx and MetROx, for detecting S and R forms of methionine sulfoxide respectively, has enabled targeted analysis of protein oxidation and repair mechanisms in both bacterial and mammalian cells. This advancement aids in monitoring compartment-specific changes in methionine oxidation under various physiological stimuli (Tarrago et al., 2015).

Functional Analysis in Yeast

Research on Saccharomyces cerevisiae has shown that a specific enzyme, fRMsr, is responsible for reducing free Met-R-SO, a type of oxidized methionine. Its absence leads to increased sensitivity to oxidative stress and a decreased lifespan in yeast. This insight suggests a broader relevance of Msrs in organismal health and stress response (Le et al., 2009).

Role in Lens Health

Investigations into human and bovine lenses revealed the presence of methionine sulfoxide peptide reductase activity. Interestingly, this enzyme's activity did not significantly differ between normal and cataractous lenses, suggesting other factors contribute to the high levels of methionine sulfoxide in cataractous lens protein (Spector, Scotto, Weissbach, & Brot, 1982).

Methionine Sulfoxide Content and Reductase Activity Monitoring

A protocol for determining the concentration of protein-based Met-R-O and quantifying MSR activities in cell extracts has been described, highlighting the important protein repair function of selenoprotein MSRB1, which is regulated by dietary selenium (Tarrago, Oheix, Péterfi, & Gladyshev, 2018).

properties

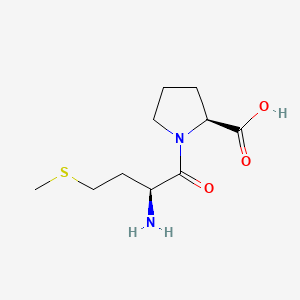

IUPAC Name |

(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3S/c1-16-6-4-7(11)9(13)12-5-2-3-8(12)10(14)15/h7-8H,2-6,11H2,1H3,(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMGFGQBRYWJOR-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N1CCCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474540 | |

| Record name | Methionylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Met-pro | |

CAS RN |

59227-86-0 | |

| Record name | Methionylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

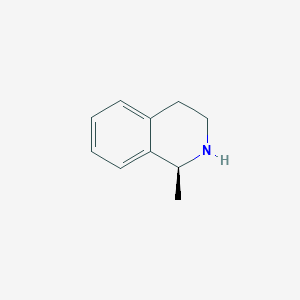

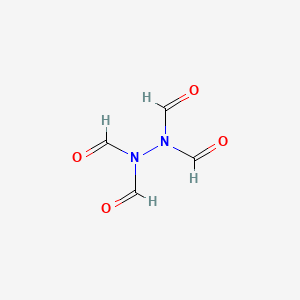

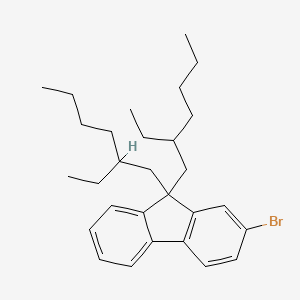

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

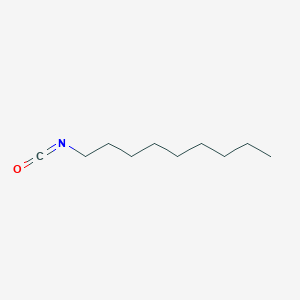

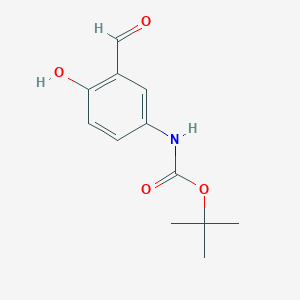

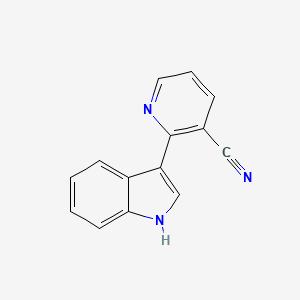

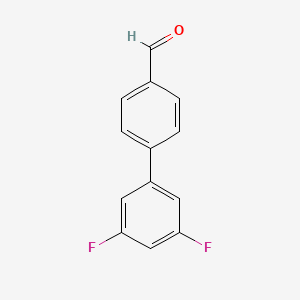

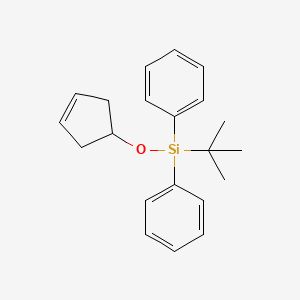

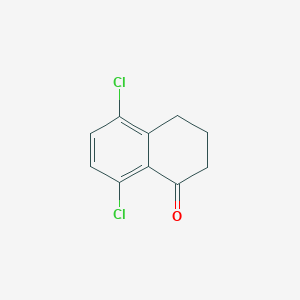

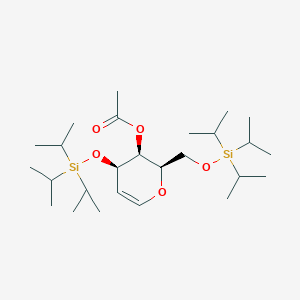

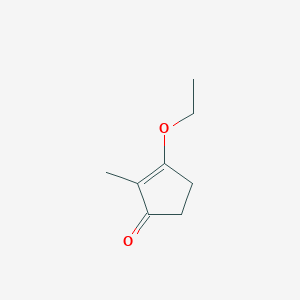

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B1600037.png)

![Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1600051.png)